molecular formula C11H9BrO B045156 (6-Bromonaphthalen-2-yl)methanol CAS No. 100751-63-1

(6-Bromonaphthalen-2-yl)methanol

Cat. No. B045156
Key on ui cas rn: 100751-63-1
M. Wt: 237.09 g/mol
InChI Key: MAARRMBCEFVKNV-UHFFFAOYSA-N
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Patent
US08872422B2

Procedure details

To a three-necked flask (5 L) cooled with an ice-bath was added lithium aluminum hydride (40 g, 1.05 mol), and anhydrous THF (500 mL) under nitrogen protection. To this suspension, Methyl 6-bromo-2-naphthoate (141 g, 0.534 mol) dissolved in anhydrous THF (1200 mL) was added dropwise slowly through a dropping funnel. Cooling bath was removed and the reaction mixture was kept under stirring for additional 2 hours. The reaction mixture was cooled with an ice-bath again, and to it was added methanol (150 mL) dropwise carefully until there was no gas release. The mixture was kept under stirring for half an hour and then was acidified with concentrated hydrochloric acid to a PH of about 4. The resulting solid was removed by filtering under reduced pressure and the filtrate was concentrated, and then poured into deionized water (2 L). The resulting precipitate was collected by suction filter, and washed with deionized water, followed by a little ethanol, and dried in vacuum to afford (6-bromonaphthalen-2-yl)methanol (95.4 g).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([C:18](OC)=[O:19])[CH:12]=[CH:11]2>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]2[C:15](=[CH:16][CH:17]=1)[CH:14]=[C:13]([CH2:18][OH:19])[CH:12]=[CH:11]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
141 g
Type
reactant
Smiles
BrC=1C=C2C=CC(=CC2=CC1)C(=O)OC
Name
Quantity
1200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring for additional 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
To a three-necked flask (5 L) cooled with an ice-bath
ADDITION
Type
ADDITION
Details
was added dropwise slowly through a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
Cooling bath
CUSTOM
Type
CUSTOM
Details
was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with an ice-bath again
ADDITION
Type
ADDITION
Details
to it was added methanol (150 mL) dropwise carefully until there
STIRRING
Type
STIRRING
Details
under stirring for half an hour
CUSTOM
Type
CUSTOM
Details
The resulting solid was removed
FILTRATION
Type
FILTRATION
Details
by filtering under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
ADDITION
Type
ADDITION
Details
poured into deionized water (2 L)
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected by suction
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with deionized water
CUSTOM
Type
CUSTOM
Details
dried in vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=CC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 95.4 g
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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